molecular formula C10H12ClNO2 B13061077 (R)-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid

(R)-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid

Katalognummer: B13061077
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: LIXFURHZDYVNLV-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid is a chiral compound with significant applications in various fields of science and industry It is characterized by the presence of a chlorophenyl group and a dimethylamino group attached to an acetic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid typically involves the reaction of 2-chlorobenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid is often carried out using large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous flow reactors, which offer better control over reaction parameters and improved scalability compared to traditional batch reactors.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid can yield 2-(2-chlorophenyl)acetic acid, while reduction can produce 2-(2-chlorophenyl)ethanol.

Wissenschaftliche Forschungsanwendungen

®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Chlorophenyl)acetic acid: Lacks the dimethylamino group, resulting in different chemical properties and applications.

    2-(2-Chlorophenyl)ethanol: Contains a hydroxyl group instead of the dimethylamino group, leading to different reactivity and uses.

    2-(2-Chlorophenyl)ethylamine: Features an amine group, which affects its biological activity and chemical behavior.

Uniqueness

®-2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid is unique due to the presence of both the chlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H12ClNO2

Molekulargewicht

213.66 g/mol

IUPAC-Name

(2R)-2-(2-chlorophenyl)-2-(dimethylamino)acetic acid

InChI

InChI=1S/C10H12ClNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14)/t9-/m1/s1

InChI-Schlüssel

LIXFURHZDYVNLV-SECBINFHSA-N

Isomerische SMILES

CN(C)[C@H](C1=CC=CC=C1Cl)C(=O)O

Kanonische SMILES

CN(C)C(C1=CC=CC=C1Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.